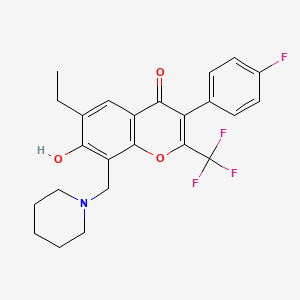
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H23F4NO3 and its molecular weight is 449.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one , identified by its CAS number 228113-66-4, belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
- Ethyl group at position 6
- Fluorophenyl moiety at position 3
- Hydroxy group at position 7
- Piperidinylmethyl group at position 8
- Trifluoromethyl group at position 2
This structural diversity is crucial for its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds with similar chromenone structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the expression of inflammatory markers such as IL-6 and CIG5 in cellular models. The compound's structural features suggest it may similarly modulate inflammatory pathways, potentially through inhibition of bromodomain-containing protein 4 (BRD4), a target implicated in various inflammatory disorders .
Antimicrobial Activity
The compound serves as an intermediate in synthesizing derivatives that exhibit notable antimicrobial properties. Its derivatives have been evaluated for their efficacy against a range of pathogens, demonstrating promising results in inhibiting bacterial growth. Notably, modifications to the core structure can enhance antimicrobial potency, as evidenced by studies focusing on Schiff bases and hydrazides derived from chromenone scaffolds.
Case Studies
-
In vitro Studies on Inflammatory Response
- A study evaluated the impact of similar chromenone derivatives on inflammatory gene expression using quantitative real-time PCR (qRT-PCR). The results indicated a significant reduction in IL-6 levels upon treatment with these compounds, suggesting potential therapeutic applications in managing inflammatory diseases .
-
Antimicrobial Efficacy
- A series of experiments assessed the antimicrobial activity of various derivatives synthesized from the core chromenone structure. Results showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in developing effective antimicrobial agents.
Table 1: Biological Activities of Related Chromenone Derivatives
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4NO3/c1-2-14-12-17-21(31)19(15-6-8-16(25)9-7-15)23(24(26,27)28)32-22(17)18(20(14)30)13-29-10-4-3-5-11-29/h6-9,12,30H,2-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSVIZFAYYJHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














